molecular formula C20H20O7 B12612014 2-Methoxy-5-(3,4,5-trimethoxybenzoyl)phenyl prop-2-enoate CAS No. 651029-04-8

2-Methoxy-5-(3,4,5-trimethoxybenzoyl)phenyl prop-2-enoate

Cat. No.: B12612014
CAS No.: 651029-04-8
M. Wt: 372.4 g/mol
InChI Key: WWIUTVKRWKMQJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-5-(3,4,5-trimethoxybenzoyl)phenyl prop-2-enoate is an organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-(3,4,5-trimethoxybenzoyl)phenyl prop-2-enoate typically involves the reaction of 2-methoxyphenol with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The resulting mixture is then purified using column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) can be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(3,4,5-trimethoxybenzoyl)phenyl prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-Methoxy-5-(3,4,5-trimethoxybenzoyl)phenyl prop-2-enoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(3,4,5-trimethoxybenzoyl)phenyl prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of methoxy and trimethoxybenzoyl groups can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-4-(3,4,5-trimethoxybenzoyl)phenyl 2-chlorobenzoate
  • 2-Methoxy-4-(3,4,5-trimethoxybenzoyl)phenyl 4-ethoxybenzoate
  • 2-Methoxy-4-(3,4,5-trimethoxybenzoyl)phenyl 4-propoxybenzoate

Uniqueness

2-Methoxy-5-(3,4,5-trimethoxybenzoyl)phenyl prop-2-enoate is unique due to its specific arrangement of methoxy and trimethoxybenzoyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds.

Properties

CAS No.

651029-04-8

Molecular Formula

C20H20O7

Molecular Weight

372.4 g/mol

IUPAC Name

[2-methoxy-5-(3,4,5-trimethoxybenzoyl)phenyl] prop-2-enoate

InChI

InChI=1S/C20H20O7/c1-6-18(21)27-15-9-12(7-8-14(15)23-2)19(22)13-10-16(24-3)20(26-5)17(11-13)25-4/h6-11H,1H2,2-5H3

InChI Key

WWIUTVKRWKMQJG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=CC(=C(C(=C2)OC)OC)OC)OC(=O)C=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.